3,4,5,6-Tetrabromophthalimide
Overview
Description
3,4,5,6-Tetrabromophthalimide is a halogenated derivative of phthalimide, characterized by the presence of four bromine atoms attached to the aromatic ring. This compound has the molecular formula C8HBr4NO2 and a molecular weight of 462.71 g/mol . It is known for its high thermal stability and is often used in various industrial applications.
Preparation Methods
The synthesis of 3,4,5,6-Tetrabromophthalimide typically involves the bromination of phthalimide. The reaction is carried out by treating phthalimide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is formed . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,4,5,6-Tetrabromophthalimide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5,6-Tetrabromophthalimide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrabromophthalimide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,4,5,6-Tetrabromophthalimide can be compared with other similar compounds, such as:
3,4,5,6-Tetrachlorophthalimide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
N,N’-ethylenebis(this compound): A related compound with additional ethylene linkage, used as a flame retardant.
Phthalimide: The parent compound without halogenation, used in various organic synthesis reactions.
The uniqueness of this compound lies in its high bromine content, which imparts specific chemical and physical properties, making it suitable for specialized applications.
Biological Activity
Overview
3,4,5,6-Tetrabromophthalimide (TBPI) is a halogenated derivative of phthalimide, notable for its four bromine substituents. Its molecular formula is CHBrNO, with a molecular weight of 462.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of TBPI typically involves the bromination of phthalimide using bromine in solvents like acetic acid under controlled temperatures (50-70°C). The compound exhibits various chemical reactivity including substitution, reduction, and oxidation reactions.
Antimicrobial Properties
Research indicates that TBPI exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The mechanism appears to involve the disruption of microbial cell membranes due to the presence of multiple bromine atoms, enhancing its lipophilicity and interaction with lipid bilayers.
Anticancer Activity
TBPI has shown promising results in cancer research, particularly through the development of multi-target derivatives. A recent study synthesized novel tetrabromophthalimide derivatives that were tested against several cancer cell lines including HeLa and MDA-MB-468. The most effective derivative exhibited an IC value of 6.7 µg/mL against these cell lines, indicating potent anticancer properties .
Table 1: Summary of Anticancer Activity of TBPI Derivatives
Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
---|---|---|---|
2f | MDA-MB-468 | 6.7 | CBS and Topo-II inhibition |
2a | FaDu | 12.5 | Apoptosis induction |
2k | A431 | 25 | Cell cycle arrest at G0–G1 and G2–M phases |
The biological activity of TBPI is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The bromine atoms enhance binding affinity to these targets, leading to the inhibition or activation of critical biological pathways. In cancer cells, TBPI derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., caspases and Bax) while downregulating anti-apoptotic proteins (e.g., BCL-2) .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that TBPI effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial therapies.
- Cancer Treatment : The derivative 2f was tested on MDA-MB-468 cells, revealing significant growth inhibition and apoptosis induction through enhanced expression of apoptotic markers. This study highlights the compound's potential in overcoming drug resistance in cancer therapies .
Safety and Toxicology
The safety profile of TBPI has been evaluated in various studies. The acute toxicity (LD50) for dermal exposure in rabbits was reported to be greater than 2000 mg/kg, indicating low toxicity levels . Long-term studies have shown no significant reproductive or teratogenic effects in animal models, although further research is warranted to fully understand chronic exposure risks .
Properties
IUPAC Name |
4,5,6,7-tetrabromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFTXHFUNIFHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179160 | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24407-32-7 | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24407-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002695219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5,6-Tetrabromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrabromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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